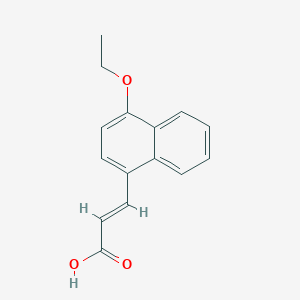
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various diseases. This compound has been shown to have promising results in scientific research, particularly in the field of oncology. In
Wirkmechanismus
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, which ultimately leads to the death of B-cells. This mechanism of action has been shown to be effective in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (cell death) in B-cells, inhibit the proliferation of B-cells, and reduce the levels of various cytokines and chemokines. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide for lab experiments is its selectivity for BTK. This allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been fully established.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the development of combination therapies with other drugs, such as anti-CD20 antibodies or other BTK inhibitors. Another area of research is the investigation of this compound in other diseases, such as multiple sclerosis or Sjogren's syndrome. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, and to determine the optimal dosing and administration regimens for clinical use.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in scientific research, particularly in the field of oncology. Its selectivity for BTK allows for more precise targeting of B-cells, which can lead to more effective treatment of diseases such as B-cell malignancies. While there are still limitations and areas of research that need to be addressed, this compound has the potential to be a valuable tool in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves the reaction of 3,4-dimethylphenylamine with 1,4-dibromobutane to form 1-(3,4-dimethylphenyl)piperazine. This intermediate is then reacted with 4-methylsulfonylbenzoic acid to produce this compound. The synthesis method has been well-established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various diseases, particularly in oncology. It has been shown to have promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-4-5-13(10-12(11)2)15-14(18)16-6-8-17(9-7-16)21(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXJKKZQVLQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)
![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)